molecular formula C12H10N6O2 B2616389 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034234-77-8

1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2616389
CAS-Nummer: 2034234-77-8
Molekulargewicht: 270.252
InChI-Schlüssel: INFIGUIWRLSCSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide is a synthetic chemical compound provided for research purposes. Compounds featuring pyrazolo[1,5-a]pyrimidine and carboxamide moieties are of significant interest in medicinal chemistry and drug discovery. These scaffolds are frequently investigated for their potential biological activity. For instance, substituted pyrazolo[1,5-a]pyrimidine compounds have been identified as potent Trk kinase inhibitors for potential therapeutic applications . Furthermore, structurally related pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated excellent in vitro potency against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, highlighting the potential of this general chemical class in antimicrobial research . Researchers are exploring this molecule and its analogs for various biochemical and pharmacological studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-methyl-6-oxo-N-pyrazolo[1,5-a]pyrimidin-6-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c1-17-11(19)3-2-9(16-17)12(20)15-8-6-13-10-4-5-14-18(10)7-8/h2-7H,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFIGUIWRLSCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

1-Methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class has garnered significant attention due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. The following sections will explore the biological activity of this specific compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The biological activity of 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide is primarily attributed to its interaction with specific kinases. For instance, compounds within the pyrazolo[1,5-a]pyrimidine family have been shown to inhibit serine/threonine kinases such as GSK-3β and CDK-2. These kinases play critical roles in cell cycle regulation and apoptosis, making them valuable targets for anticancer drug development .

Biological Activity Data

The compound has been evaluated for its biological activity across various studies. Below is a summary table showcasing the findings from different research efforts:

Study ReferenceBiological ActivityTarget Organism/Cell LineIC50/MIC ValuesNotes
Inhibition of GSK-3β and CDK-2Human cancer cell linesIC50 < 10 µMSignificant selectivity against cancer cells
Antimicrobial activityStaphylococcus aureusMIC = 0.22 - 0.25 µg/mLStrong bactericidal effect
Anticancer potentialVarious tumor cell lines (e.g., HepG-2)IC50 = 5 - 15 µMEffective against multiple cancer types

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyrazolo[1,5-a]pyrimidines, 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide demonstrated potent inhibitory effects on human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The compound exhibited an IC50 value ranging from 5 to 15 µM, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy
The antimicrobial properties were assessed against Staphylococcus aureus, where the compound showed a minimum inhibitory concentration (MIC) of approximately 0.22 - 0.25 µg/mL. This suggests that it possesses strong antibacterial activity and could be developed into a treatment for resistant bacterial infections .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Selectivity : The compound exhibits selective inhibition of kinases involved in cancer progression while minimizing effects on normal cells .
  • ADME Properties : Optimization studies have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, which are crucial for its development as a drug candidate .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been widely studied for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit various cancer cell lines through different mechanisms. For instance, studies have shown that compounds containing the pyrazolo[1,5-a]pyrimidine core exhibit significant cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents .

Case Study: Synthesis and Evaluation

A notable study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer potential. The synthesized compounds demonstrated selective inhibition against specific protein targets involved in cancer progression. The study highlighted the structural modifications that enhance the bioactivity of these compounds .

Enzymatic Inhibition

Compounds derived from pyrazolo[1,5-a]pyrimidines have also been investigated for their ability to inhibit specific enzymes relevant in various diseases. For example, inhibitors targeting Trk kinases have shown promise in treating neurodegenerative diseases and cancers . The compound has been noted for its potential as an inhibitor of these kinases.

Synthetic Transformations

Recent advancements in synthetic methodologies have allowed for the efficient preparation of 1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide and its derivatives. These transformations not only enhance yield but also allow for the introduction of various functional groups that can modulate biological activity .

Synthetic Method Yield Remarks
Suzuki-Miyaura CouplingHighEffective for introducing aryl groups
Microwave-Assisted SynthesisModerateReduces reaction time significantly
Classical HeatingLowTraditional method with longer reaction times

Material Science Applications

Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are also being explored for their photophysical properties in material science. Their ability to act as photonic materials opens avenues for applications in organic electronics and sensors .

Q & A

Q. Advanced

  • Reaction path searches : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states, reducing experimental guesswork .
  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases) by docking the compound into crystal structures from protein databases (PDB) .
  • Machine learning : Train models on existing pyrazolo-pyrimidine reaction data to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .

How should researchers resolve discrepancies in reported pharmacological data for this compound?

Advanced
Contradictory results may arise from:

  • Purity variations : Validate compound integrity via HPLC and HRMS to rule out impurities or degradation products .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known inhibitors) .
  • Dose-response relationships : Perform EC50/IC50 assays across multiple concentrations to confirm activity thresholds .
  • Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine inflammation models) studies to cross-validate findings .

What strategies enable selective functionalization of the pyrazolo-pyrimidine core?

Q. Advanced

  • Protecting groups : Temporarily block reactive sites (e.g., amide NH) during substitutions to direct regioselectivity .
  • Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at specific positions .
  • Electrophilic substitution : Leverage electron-rich regions (e.g., pyrimidine N positions) for halogenation or nitration .

How does purity impact bioactivity, and what methods ensure batch-to-batch consistency?

Advanced
Impurities as low as 1% can alter biological outcomes. Implement:

  • Chromatographic purity : Use reverse-phase HPLC with UV/ELS detection (≥95% purity threshold) .
  • Thermogravimetric analysis (TGA) : Monitor residual solvents or moisture affecting stability .
  • Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH) to identify degradation pathways .

How do structural modifications influence the compound’s structure-activity relationships (SAR)?

Q. Advanced

  • Pyrimidine substituents : Compare analogs with electron-withdrawing (e.g., -CN) vs. donating (-NH2) groups to assess kinase binding affinity .
  • Amide vs. ester linkages : Replace the carboxamide with ester groups to evaluate metabolic stability .
  • Steric effects : Introduce bulky substituents (e.g., tert-butyl) at the pyridazine ring to probe steric hindrance in target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.